molecular formula C10H15N2O8PS B15217271 5-Methyl-1-(5-O-phosphono-beta-D-ribofuranosyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 61152-81-6

5-Methyl-1-(5-O-phosphono-beta-D-ribofuranosyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B15217271
CAS No.: 61152-81-6
M. Wt: 354.28 g/mol
InChI Key: TYPPXSBSSBTYPX-JXOAFFINSA-N
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Description

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The key steps may include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the dihydropyrimidinone moiety: This step may involve the condensation of urea derivatives with suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group in the dihydropyrimidinone moiety can be reduced to form hydroxyl derivatives.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects would depend on its specific applications. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Nucleotides: Compounds such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) share structural similarities with the phosphate group.

    Nucleosides: Compounds like cytidine and uridine have similar sugar and base moieties.

Uniqueness

The uniqueness of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

61152-81-6

Molecular Formula

C10H15N2O8PS

Molecular Weight

354.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O8PS/c1-4-2-12(10(22)11-8(4)15)9-7(14)6(13)5(20-9)3-19-21(16,17)18/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,22)(H2,16,17,18)/t5-,6-,7-,9-/m1/s1

InChI Key

TYPPXSBSSBTYPX-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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